molecular formula C16H19N3O2 B5668856 3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid

3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid

Cat. No. B5668856
M. Wt: 285.34 g/mol
InChI Key: MOWVFFPZECKINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid" often involves complex reactions that include the formation of imidazole and piperidine rings, followed by their functionalization. For instance, the synthesis of related imidazole and piperidine compounds typically involves N-alkylation and cyclization reactions (Özdemir et al., 2016). These methods could theoretically be adapted to synthesize the target compound by carefully choosing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and piperidine units has been extensively studied. These analyses reveal that the spatial arrangement of atoms within such molecules can significantly influence their chemical behavior and interaction capabilities. For example, the crystal structure of a related compound demonstrated that the imidazole and benzothiazol rings are planar, with a small dihedral angle, suggesting potential for pi-pi interactions (S. Ö. Yıldırım et al., 2006). Such structural insights are crucial for understanding the reactivity and potential applications of "3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid".

Chemical Reactions and Properties

The chemical reactivity of "3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid" can be inferred from studies on similar compounds. Imidazole rings are known for participating in various chemical reactions, including N-alkylation and electrophilic substitution, due to the electron-rich nature of the nitrogen atoms. Likewise, the piperidine ring can undergo reactions typical of secondary amines, such as acylation and quaternization (Shevchuk et al., 2012). These characteristics suggest a wide range of chemical manipulations that could be applied to the target compound.

Physical Properties Analysis

While specific data on "3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid" are not available, the physical properties of structurally similar compounds provide valuable insights. Generally, the presence of imidazole and piperidine rings contributes to moderate solubility in organic solvents and potential for solid-state interactions due to hydrogen bonding capabilities. The crystal and molecular structure studies often reveal how intermolecular interactions, such as hydrogen bonding, influence the compound's melting point, solubility, and crystalline form (Dega‐Szafran et al., 2017).

Chemical Properties Analysis

The chemical properties of "3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid" can be deduced from the functional groups present in its structure. The imidazole ring imparts a degree of aromaticity and electron density, making it a site for nucleophilic attack. The piperidine moiety adds basicity, influencing the compound's acid-base behavior. Lastly, the benzoic acid group introduces acidity, affecting its reactivity and interaction with bases. Together, these groups make the compound versatile in chemical reactions and applications (Gastaldi et al., 2021).

properties

IUPAC Name

3-[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21)13-4-1-3-12(7-13)14-5-2-6-19(9-14)10-15-8-17-11-18-15/h1,3-4,7-8,11,14H,2,5-6,9-10H2,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVFFPZECKINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CN2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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